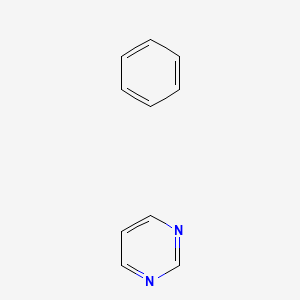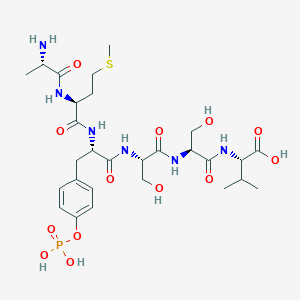
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine is a complex peptide compound composed of multiple amino acids This compound is notable for its intricate structure, which includes a phosphono group attached to the tyrosine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Phosphorylation/Dephosphorylation: The phosphono group on the tyrosine residue can participate in phosphorylation and dephosphorylation reactions.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Phosphorylation: Kinases or chemical phosphorylating agents.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Phosphorylation: Phosphorylated tyrosine derivatives.
Hydrolysis: Individual amino acids or smaller peptide fragments.
Applications De Recherche Scientifique
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in signal transduction pathways due to the presence of the phosphono group.
Medicine: Potential therapeutic applications in targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphono group on the tyrosine residue can mimic phosphate groups, allowing the peptide to act as a competitive inhibitor or activator in phosphorylation-dependent pathways. This interaction can modulate various cellular processes, including signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.
L-Prolyl-O-phosphono-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-proline: A peptide with a similar phosphono group on the tyrosine residue.
Uniqueness
L-Alanyl-L-methionyl-O-phosphono-L-tyrosyl-L-seryl-L-seryl-L-valine is unique due to its specific sequence and the presence of multiple serine residues, which can influence its solubility and interaction with other molecules. The combination of methionine and phosphono-tyrosine also provides distinct chemical reactivity and biological activity compared to other peptides.
Propriétés
Numéro CAS |
847359-21-1 |
|---|---|
Formule moléculaire |
C28H45N6O13PS |
Poids moléculaire |
736.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H45N6O13PS/c1-14(2)22(28(42)43)34-27(41)21(13-36)33-26(40)20(12-35)32-25(39)19(11-16-5-7-17(8-6-16)47-48(44,45)46)31-24(38)18(9-10-49-4)30-23(37)15(3)29/h5-8,14-15,18-22,35-36H,9-13,29H2,1-4H3,(H,30,37)(H,31,38)(H,32,39)(H,33,40)(H,34,41)(H,42,43)(H2,44,45,46)/t15-,18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
UXRAIGNVTBOJMD-TVVJCWKZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCSC)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)

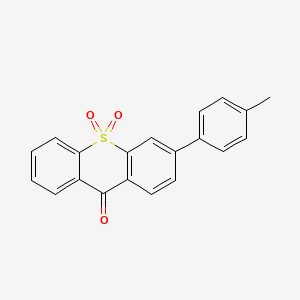

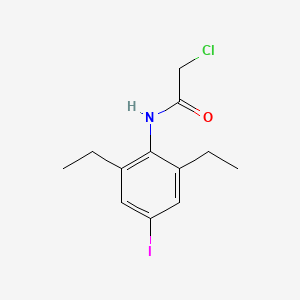
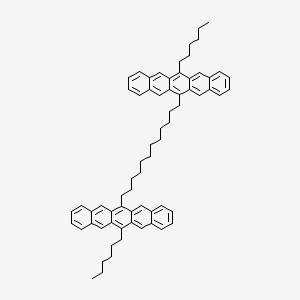

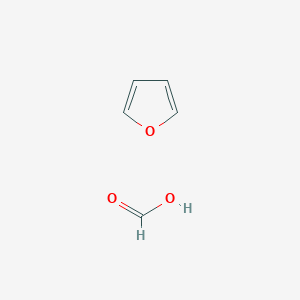

![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)

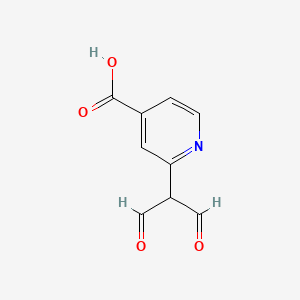
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
